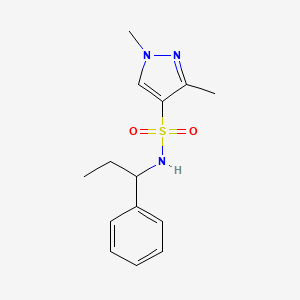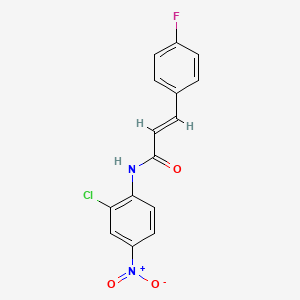
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule with a molecular weight of 362.48 g/mol and a chemical formula of C18H22N4O2S. This compound is also known as DPP4 inhibitor and has been studied for its ability to inhibit the enzyme dipeptidyl peptidase 4 (DPP4).
作用機序
The mechanism of action of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves the inhibition of DPP4. DPP4 is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, thereby reducing their half-life and activity. By inhibiting DPP4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. It also reduces inflammation and oxidative stress, which are associated with the development of type 2 diabetes. Additionally, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving left ventricular function.
実験室実験の利点と制限
One advantage of using 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potency as a DPP4 inhibitor. This allows for the study of the effects of increased incretin hormone levels on glucose metabolism and insulin secretion. However, one limitation of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its clinical use.
将来の方向性
There are several future directions for the study of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective DPP4 inhibitors. Another area of research is the study of the long-term effects of DPP4 inhibition on glucose metabolism and insulin secretion. Additionally, the cardioprotective effects of this compound could be further investigated. Finally, the potential hepatotoxic effects of this compound need to be thoroughly studied before it can be used clinically.
合成法
The synthesis of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves the reaction of 1-phenylpropylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding amide. This amide is then reacted with chlorosulfonic acid to form the sulfonamide. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of DPP4, an enzyme that plays a key role in the regulation of glucose metabolism. By inhibiting DPP4, this compound can increase the levels of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and reduce blood glucose levels. This makes this compound a potential treatment for type 2 diabetes.
特性
IUPAC Name |
1,3-dimethyl-N-(1-phenylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-13(12-8-6-5-7-9-12)16-20(18,19)14-10-17(3)15-11(14)2/h5-10,13,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSOZYBYCVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5437584.png)
![4-({methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5437594.png)
![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5437613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5437625.png)
![1,3-benzodioxole-5-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5437626.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)

![4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5437659.png)
![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5437668.png)
![2-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5437676.png)